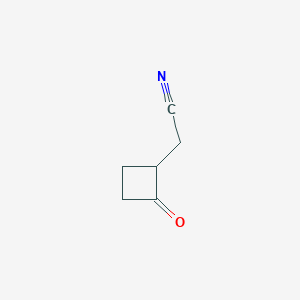
2-(2-Oxocyclobutyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxocyclobutyl)acetonitrile is an organic compound with the molecular formula C6H7NO. It is a nitrile derivative featuring a cyclobutyl ring with a ketone group at the second position and an acetonitrile group attached to the ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclobutyl)acetonitrile typically involves the cyclization of acetonitrile derivatives. One common method is the [2+2] cyclization reaction, where acetonitrile is used as a raw material and solvent. The reaction is catalyzed by triflic anhydride in the presence of a proton sponge as the base . This method allows for the formation of the cyclobutyl ring with the ketone and nitrile functionalities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxocyclobutyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Sodium cyanide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitrile derivatives.
Scientific Research Applications
2-(2-Oxocyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Oxocyclobutyl)acetonitrile involves its reactivity due to the presence of the nitrile and ketone groups. The nitrile group can act as a nucleophile, participating in various substitution reactions. The ketone group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
2-(3-Oxocyclobutyl)acetonitrile: Similar structure but with the ketone group at the third position.
Cyclobutanone derivatives: Compounds with a cyclobutyl ring and various functional groups.
Uniqueness
2-(2-Oxocyclobutyl)acetonitrile is unique due to the specific positioning of the ketone and nitrile groups on the cyclobutyl ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
2-(2-oxocyclobutyl)acetonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-3-5-1-2-6(5)8/h5H,1-3H2 |
InChI Key |
TUOCILSILOGMND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


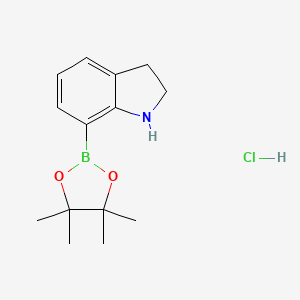
![1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid](/img/structure/B13453665.png)
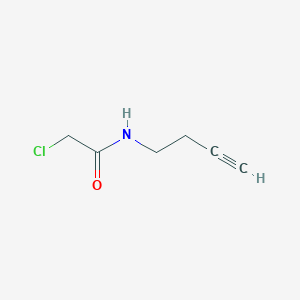
![Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13453677.png)
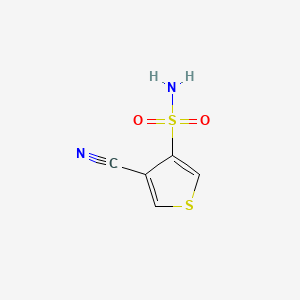
![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid](/img/structure/B13453717.png)
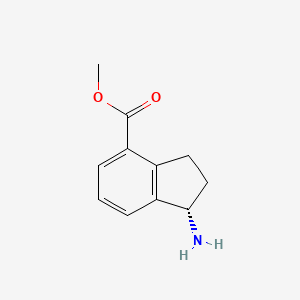
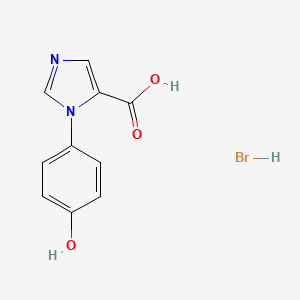
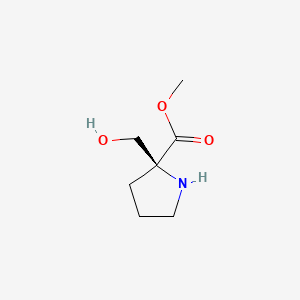
amine dihydrochloride](/img/structure/B13453767.png)
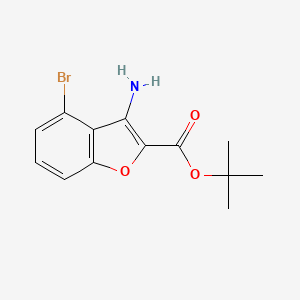
amine dihydrochloride](/img/structure/B13453770.png)
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
